molecular formula C34H37N5 B2356656 1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 443332-26-1

1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2356656
CAS No.: 443332-26-1
M. Wt: 515.705
InChI Key: LSALUVMSERJOIB-UHFFFAOYSA-N
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Description

The compound “1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule. It contains an adamantyl group, which is a bulky, three-dimensional structure that can impact the compound’s properties . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by its various functional groups. The adamantyl group would likely make the molecule quite bulky and could impact how it interacts with other molecules. The piperazine ring could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can participate in a variety of reactions. For example, piperazine rings can act as bases and can participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the adamantyl group could impact the compound’s solubility and stability .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Hypoglycemic Activities : A study explored the synthesis of N-(1-adamantyl)carbothioamide derivatives and their in vitro antimicrobial activity against pathogenic bacteria and yeast-like fungus Candida albicans. Some compounds showed potent antibacterial activity. Additionally, the oral hypoglycemic activity of these compounds was determined in diabetic rats, with one compound showing significant reduction in serum glucose levels (E. S. Al-Abdullah et al., 2015).

  • Antifungal Activity : Another research synthesized α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles and tested them for in vitro antifungal activities. Some compounds displayed higher antifungal activity compared to carbendazim (Qing Jin et al., 2015).

  • Fluorescent Probes for DNA Detection : A study on the synthesis of novel benzimidazo[1,2-a]quinolines showed potential applications as DNA-specific fluorescent probes. These compounds were substituted with piperidine, pyrrolidine, and piperazine nuclei (N. Perin et al., 2011).

  • Anti-Inflammatory Activities : Research on the synthesis of novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives revealed their in vitro antimicrobial activities against bacteria and fungi, as well as in vivo anti-inflammatory activity in rats (M. Al-Omar et al., 2010).

  • Anti-Proliferative Activities : A study synthesized 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, which were evaluated for antimicrobial activity and anti-proliferative activity towards human tumor cell lines. Some compounds showed significant anti-proliferative activity (Aamal A. Al-Mutairi et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it might interact with biological receptors or enzymes .

Future Directions

Future research could involve studying the properties of this compound in more detail, including its potential uses. For example, it could be interesting to explore whether this compound has pharmaceutical applications .

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5/c1-23-28(18-24-7-3-2-4-8-24)33(39-31-10-6-5-9-30(31)36-32(39)29(23)22-35)37-11-13-38(14-12-37)34-19-25-15-26(20-34)17-27(16-25)21-34/h2-10,25-27H,11-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSALUVMSERJOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)C67CC8CC(C6)CC(C8)C7)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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